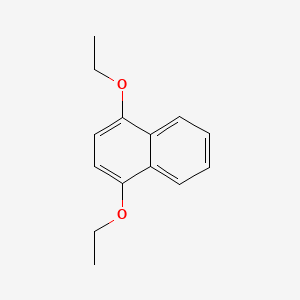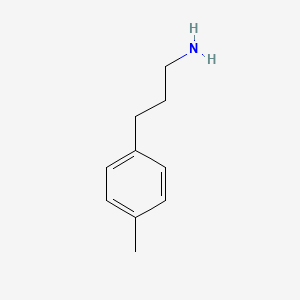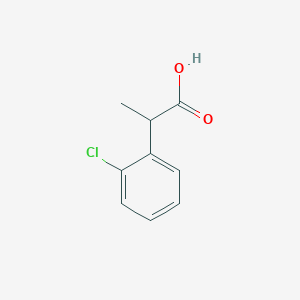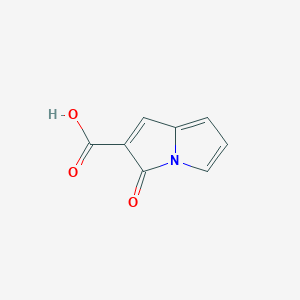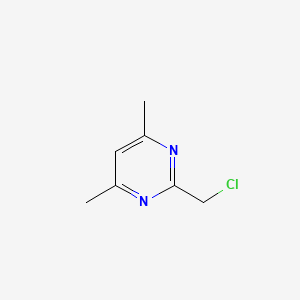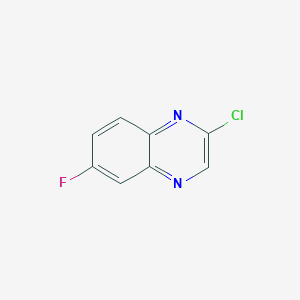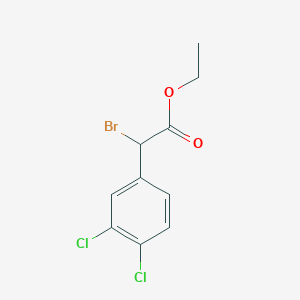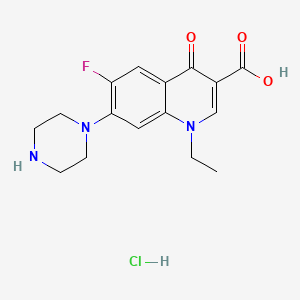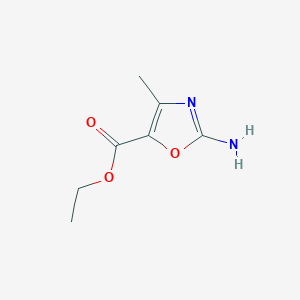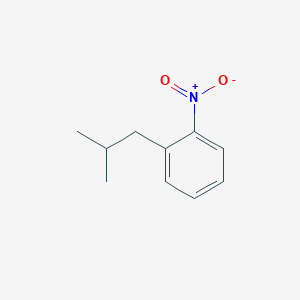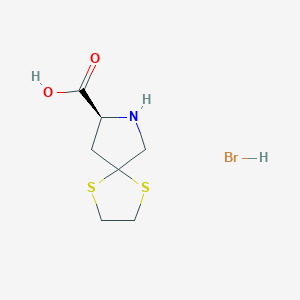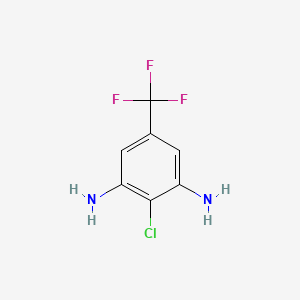
2-氯-5-(三氟甲基)苯-1,3-二胺
概述
描述
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C7H6ClF3N2. It is a derivative of benzene, featuring both chloro and trifluoromethyl substituents, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and functional groups.
科学研究应用
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine typically involves the nitration of 2-Chloro-5-(trifluoromethyl)benzene, followed by reduction of the nitro groups to amines. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the diamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine groups can be oxidized to nitro groups or other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of reduced amine derivatives.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
Uniqueness
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These substituents influence its reactivity, making it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWXOQCYLKOSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496564 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34207-44-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
